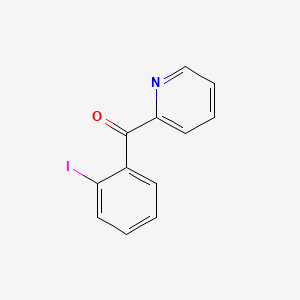

2-(2-Iodobenzoyl)pyridine

Descripción general

Descripción

2-(2-Iodobenzoyl)pyridine, also known as 2-IBP, is an organic compound composed of a pyridine ring with an iodobenzoyl substituent. It is a versatile reagent used in synthetic organic chemistry for a variety of purposes, including the synthesis of other compounds, the purification of compounds, and the study of biological systems. 2-IBP is an important compound in the field of medicinal chemistry, and has been used in a variety of research applications, including the study of drug-receptor interactions, enzyme kinetics, and drug metabolism.

Aplicaciones Científicas De Investigación

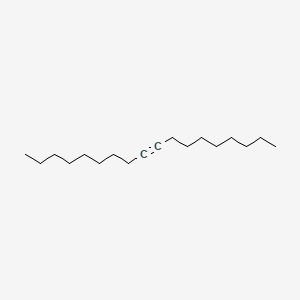

Catalysis and Organic Synthesis

2-(2-Iodobenzoyl)pyridine and its derivatives find significant applications in catalysis and organic synthesis, particularly in facilitating cross-coupling reactions. For instance, palladium complexes of abnormal N-heterocyclic carbenes derived from this compound have been employed in Cu-free and amine-free Sonogashira coupling reactions in air, showcasing their utility in constructing carbon-carbon bonds under environmentally benign conditions (John et al., 2013). Similarly, the use of 2-iodobenzoates, including derivatives of this compound, in forming halogen bonds suggests their potential in designing isotypic complexes for various synthetic applications (Adonin et al., 2019).

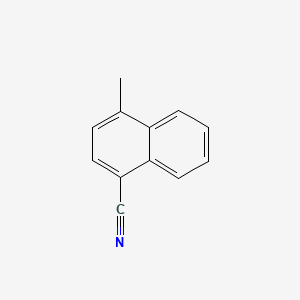

Fluorescent Probes

The derivatives of this compound have been utilized in the development of fluorescent probes, particularly for the detection of heavy metal ions. For example, the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines from β-lactam carbenes and 2-pyridyl isonitriles demonstrates their application as efficient fluorescent probes for mercury ions, highlighting their importance in environmental monitoring and chemical sensing (Shao et al., 2011).

Supramolecular Chemistry

Compounds based on this compound have shown remarkable properties as supramolecular gelators. Studies reveal that pyridine coupled mono and bisbenzimidazoles, synthesized from such derivatives, exhibit gelation capabilities in various solvents, responsive to metal ions like Ag+, Cu2+, and Hg2+. These properties are critical for applications in selective metal ion sensing and the development of materials with ionic conductivity, providing pathways for novel electronic and sensing devices (Panja et al., 2018).

Anticorrosive Agents

In the field of materials science, this compound derivatives have been explored as potential anticorrosive agents. Research focusing on the efficacy of related compounds as corrosion inhibitors for mild steel in acidic mediums underscores their importance in industrial applications. These studies highlight the protective layer formation on steel surfaces, contributing to significant advancements in corrosion resistance technologies (Zhang et al., 2018).

Photophysical Properties

The exploration of this compound derivatives in the development of luminescent materials, particularly rhenium(I) tricarbonyl complexes, has been documented. These studies provide insights into the potential use of such complexes in optical materials and devices, offering opportunities for advancements in lighting and display technologies (Li et al., 2012).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which 2-(2-iodobenzoyl)pyridine belongs, have been found to exhibit potent activity against a wide spectrum of targets, including various disease conditions .

Mode of Action

For instance, some derivatives have been found to act as GABA A receptor positive allosteric modulators . Others have been reported to act as covalent anticancer agents .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

Some imidazo[1,2-a]pyridine derivatives have been reported to exhibit antiproliferative activity against breast cancer cells .

Action Environment

The functionalization of imidazo[1,2-a]pyridines has been reported to occur through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Análisis Bioquímico

Biochemical Properties

2-(2-Iodobenzoyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as a ligand, binding to specific sites on enzymes and altering their conformation and activity. This interaction can either inhibit or activate the enzyme, depending on the nature of the binding. Additionally, this compound has been found to interact with certain biomolecules, such as nucleic acids, potentially affecting their stability and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. This can result in altered gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity. This binding can induce conformational changes in the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Its initial effects on cellular processes can be significant, with potential long-term implications for cell function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can induce toxic or adverse effects, potentially leading to cellular damage or dysfunction. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence the levels of metabolites and the overall metabolic flux within cells. For example, this compound may interact with enzymes involved in the glycolytic pathway, affecting the production of ATP and other key metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects .

Propiedades

IUPAC Name |

(2-iodophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIIEZGIHJXLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227012 | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76160-35-5 | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)